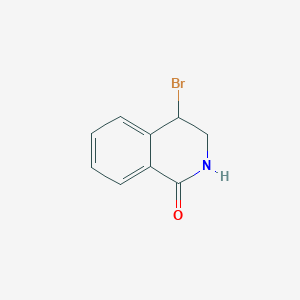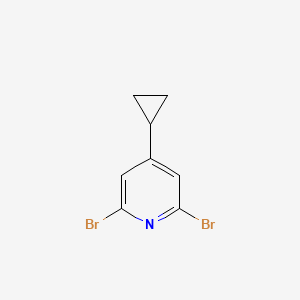
1,8-Naphthyridine-3-carboxylicacid, 1,2-dihydro-2-oxo-7-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridine-3-carboxylicacid, 1,2-dihydro-2-oxo-7-phenyl- is a heterocyclic compound that belongs to the class of naphthyridines. This compound is known for its diverse biological activities and photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine-3-carboxylicacid, 1,2-dihydro-2-oxo-7-phenyl- can be achieved through various methods. One common approach involves the reaction of 2-aminonicotinaldehyde, Meldrum’s acid, and alcohols in the presence of anhydrous FeCl3, producing 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates in yields ranging from 56% to 80% . Another method includes multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-3-carboxylicacid, 1,2-dihydro-2-oxo-7-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a wide range of substituted naphthyridine derivatives .
Scientific Research Applications
1,8-Naphthyridine-3-carboxylicacid, 1,2-dihydro-2-oxo-7-phenyl- has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer and immunomodulatory activities.
Materials Science: It is used as a component in light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Mechanism of Action
The mechanism of action of 1,8-naphthyridine-3-carboxylicacid, 1,2-dihydro-2-oxo-7-phenyl- involves its interaction with molecular targets and pathways within cells. For instance, it has been shown to downregulate pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent . Additionally, its cytotoxic effects on cancer cells suggest that it may interfere with cellular processes critical for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: A compound containing the 1,8-naphthyridine core, used for treating bacterial infections.
SNS-595: A naphthyridine derivative in clinical trials for cancer chemotherapy.
Uniqueness
1,8-Naphthyridine-3-carboxylicacid, 1,2-dihydro-2-oxo-7-phenyl- is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to act as an anticancer and anti-inflammatory agent, along with its applications in materials science, sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-oxo-7-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H18N2O3/c18-14-11(15(19)20)8-10-6-7-12(16-13(10)17-14)9-4-2-1-3-5-9/h1-5,10-13,16H,6-8H2,(H,17,18)(H,19,20) |
InChI Key |
MOIHWKMXWCSTAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC2C1CC(C(=O)N2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15131195.png)





![tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate](/img/structure/B15131239.png)





![(2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15131286.png)
